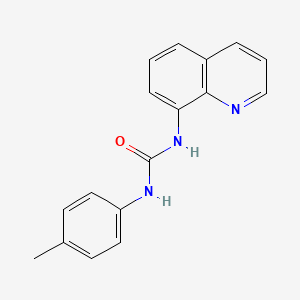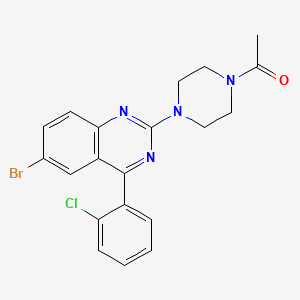![molecular formula C19H23ClN2O3S B3539447 N-(4-chlorobenzyl)-3-{4-[(isopropylamino)sulfonyl]phenyl}propanamide](/img/structure/B3539447.png)
N-(4-chlorobenzyl)-3-{4-[(isopropylamino)sulfonyl]phenyl}propanamide
Descripción general
Descripción
“N-(4-chlorobenzyl)-3-{4-[(isopropylamino)sulfonyl]phenyl}propanamide” is a chemical compound. It’s also known as Saflufenacil Metabolite M800H35 . The empirical formula is C11H14ClFN4O4S and it has a molecular weight of 352.77 .
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as NMR spectroscopy . Unfortunately, the specific molecular structure analysis for “this compound” is not available in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. For “this compound”, the molecular weight is 352.77 . Other specific physical and chemical properties are not available in the search results.Mecanismo De Acción
CBX acts as a gap junction blocker, which means that it inhibits the transfer of ions and small molecules between adjacent cells. This mechanism of action has been shown to be responsible for the anti-cancer and anti-arrhythmic effects of CBX.
Biochemical and Physiological Effects:
CBX has been shown to have a wide range of biochemical and physiological effects. In cancer cells, CBX induces apoptosis by activating caspase-3 and -9 and inhibiting the PI3K/Akt signaling pathway. In the heart, CBX has been shown to have anti-arrhythmic effects by inhibiting gap junctions between cardiomyocytes. In the brain, CBX has been shown to affect synaptic transmission and plasticity by inhibiting gap junctions between neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CBX is its specificity for gap junctions, which allows researchers to study the role of gap junctions in various biological processes. However, CBX has some limitations, such as its potential toxicity and off-target effects. Additionally, CBX may not be suitable for long-term studies due to its short half-life.
Direcciones Futuras
For the research on CBX include developing more potent and selective gap junction blockers and exploring its potential applications in the treatment of other diseases.
Aplicaciones Científicas De Investigación
CBX has been extensively studied in various fields of scientific research, including cancer research, neuroscience, and cardiovascular research. In cancer research, CBX has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroscience, CBX has been used as a tool to study the role of gap junctions in the brain. In cardiovascular research, CBX has been shown to have anti-arrhythmic effects.
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O3S/c1-14(2)22-26(24,25)18-10-5-15(6-11-18)7-12-19(23)21-13-16-3-8-17(20)9-4-16/h3-6,8-11,14,22H,7,12-13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQVTYGZMGHJKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3539366.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-(4-fluorophenyl)-4-piperidinecarboxamide](/img/structure/B3539380.png)
![N-{[(5-iodo-3-methyl-2-pyridinyl)amino]carbonothioyl}-2,4-dimethylbenzamide](/img/structure/B3539383.png)

![3,5-dichloro-N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B3539387.png)

![dimethyl 2-{[(7,7-dimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinyl)carbonyl]amino}terephthalate](/img/structure/B3539401.png)
![1-(3-chlorophenyl)-4-{[1-(mesitylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B3539413.png)
![2-(4-chloro-5-{[(4-iodophenyl)amino]sulfonyl}-2-methylphenoxy)acetamide](/img/structure/B3539436.png)
![1-({3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}carbonothioyl)-4-piperidinecarboxamide](/img/structure/B3539439.png)
![N-(3-acetylphenyl)-2-[(5-chloro-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B3539451.png)
![N~1~-(2-ethoxyphenyl)-N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3539457.png)
![N-(2-isopropylphenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B3539462.png)
![1-(5-chloro-2-methylphenyl)-4-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B3539475.png)
